N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and a suitable dihalide.
Attachment of the Phenyl Group: The phenyl group with the chloro and methoxy substituents can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could result in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this type can interact with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways involved would depend on the nature of the interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the chloro and methoxy groups on the phenyl ring, along with the thiadiazole and piperazine moieties, can result in distinct interactions with biological targets and unique chemical properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-22-12-3-2-10(15)8-11(12)17-14(21)20-6-4-19(5-7-20)13-9-16-23-18-13/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSIKANHJFMSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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